tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate: is a complex organic compound with the molecular formula C17H26N4O8 and a molecular weight of 414.41 g/mol . This compound is characterized by the presence of a tert-butyl group, multiple ethoxy linkages, and a dinitrophenylamino moiety. It is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediate compounds such as tert-butyl 2-(2-(2-aminoethoxy)ethoxy)ethylcarbamate.
Reaction Conditions: The intermediate is then reacted with 2,4-dinitrophenylamine under controlled conditions to form the final product.
Industrial Production: On an industrial scale, the production involves similar steps but with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the dinitrophenyl group into corresponding amines.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include hydrogenation catalysts for reduction, and halogenating agents for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
tert-Butyl (2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)ethyl)carbamate can be compared with similar compounds:
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: This compound lacks the dinitrophenyl group and has different chemical reactivity and applications.
tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: This compound has an amino group instead of the dinitrophenyl group, leading to different biological activities.
Properties
Molecular Formula |
C17H26N4O8 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H26N4O8/c1-17(2,3)29-16(22)19-7-9-28-11-10-27-8-6-18-14-5-4-13(20(23)24)12-15(14)21(25)26/h4-5,12,18H,6-11H2,1-3H3,(H,19,22) |
InChI Key |
LEWLTZBYVOZNDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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